

An In-depth Technical Guide to 2-Amino-6-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-methoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-6-methoxypyridine**, a pivotal chemical intermediate in the pharmaceutical and chemical industries. This document outlines its chemical identity, physicochemical properties, synthetic routes, and its significant role in the development of therapeutic agents, with a focus on its relation to compounds targeting the GABA-A receptor signaling pathway.

Chemical Identity and Synonyms

The compound **2-Amino-6-methoxypyridine** is a substituted pyridine derivative.

- CAS Number: 17920-35-3
- Molecular Formula: C₆H₈N₂O
- IUPAC Name: 6-methoxypyridin-2-amine

Synonyms:

- 6-METHOXPYRIDIN-2-AMINE
- 6-methoxyridin-2-amine
- 6-METHOXY-2-PYRIDINAMINE

- 6-methoxypyrid-2-ylamine
- 6-METHOXY-2-AMINOPYRIDINE
- 6-Amino-2-methoxypyridine
- 6-METHOXY-2-PYRIDINEAMINE
- 6-Methoxy pyridine-2-amine
- 2-Pyridinamine, 6-methoxy-

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **2-Amino-6-methoxypyridine**, providing essential information for its handling, characterization, and use in synthetic chemistry.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	124.14 g/mol	
Appearance	White to light yellow crystalline powder	
Melting Point	108-112 °C	
Boiling Point	115 °C at 13 mmHg	
Solubility	Slightly soluble in water	
pKa	4.62 ± 0.24 (Predicted)	
Density	1.139 ± 0.06 g/cm³ (Predicted)	

Table 2: Spectroscopic Data (Expected Values)

Technique	Expected Chemical Shifts / Peaks
¹ H NMR	δ ~7.3-7.5 (t, 1H, H4), ~6.1-6.3 (d, 1H, H3), ~6.0-6.2 (d, 1H, H5), ~4.5-5.0 (s, 2H, NH ₂), ~3.8 (s, 3H, OCH ₃) ppm
¹³ C NMR	δ ~162 (C6), ~159 (C2), ~140 (C4), ~105 (C5), ~95 (C3), ~53 (OCH ₃) ppm
FT-IR	~3400-3300 cm ⁻¹ (N-H stretch), ~3000-2850 cm ⁻¹ (C-H stretch), ~1620-1580 cm ⁻¹ (C=N, C=C stretch), ~1250-1000 cm ⁻¹ (C-O stretch)

Synthesis and Experimental Protocols

2-Amino-6-methoxypyridine is a valuable starting material for the synthesis of more complex molecules. A notable application is in the synthesis of 2,3-diamino-6-methoxypyridine, a key intermediate for various pharmaceutical compounds. The following protocol is derived from a patented synthetic route.

Experimental Protocol: Synthesis of 2,3-Diamino-6-methoxypyridine Dihydrochloride

This multi-step synthesis highlights a practical application of pyridine chemistry and common organic transformations.

Step 1: Nitration of 2,6-Dichloropyridine

- To 25.0 g (0.168 mole) of 2,6-dichloropyridine, slowly add concentrated sulfuric acid at 20–25 °C with constant stirring.
- To this solution, add 75.0 g of concentrated nitric acid (98.0%) slowly, maintaining the reaction temperature below 50 °C.
- Heat the resulting mixture to 100–105 °C for 5 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to 50 °C and pour it into ice water.

- Filter the resulting precipitate and wash with water.
- Dry the wet cake to yield 2,6-dichloro-3-nitropyridine.

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

- Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.
- Charge the solution with 12.2 ml (0.179 mole) of 25.0% aqueous ammonia solution at room temperature.
- Heat the resulting mixture to 35–40 °C for 2 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the mixture to 20 °C.
- Filter the solid, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.

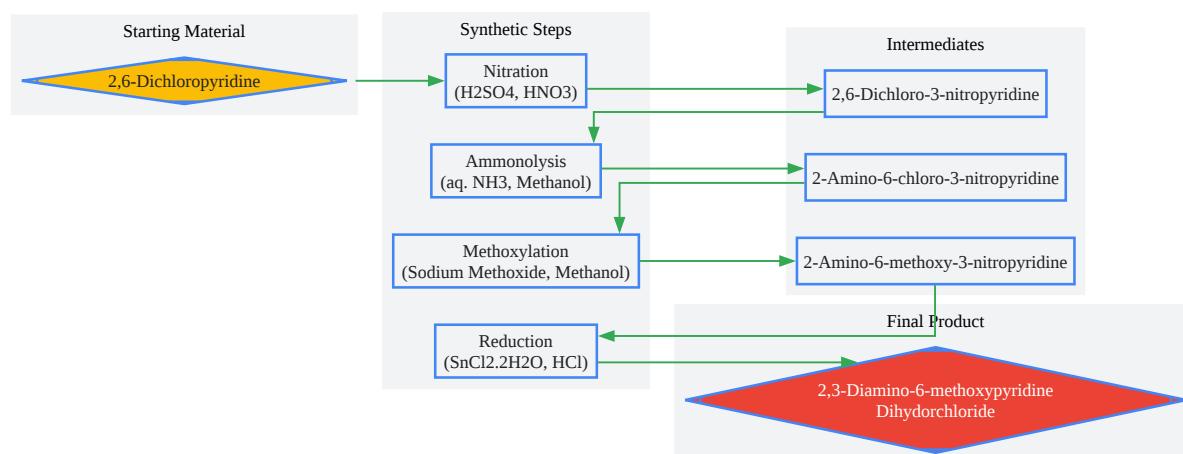
Step 3: Methoxylation to form 2-Amino-6-methoxy-3-nitropyridine

- Obtain 2-amino-3-nitro-6-chloropyridine from the previous step.
- React with sodium methoxide in the presence of methanol at a temperature between 25–30 °C. The molar ratio of sodium methoxide should be approximately 1.05 moles per mole of the chloropyridine derivative.
- After the reaction is complete, quench the reaction mass in water at 25–30 °C.
- The product, 2-amino-6-methoxy-3-nitropyridine, is obtained by filtration at ambient temperature.

Step 4: Reduction to 2,3-Diamino-6-methoxypyridine Dihydrochloride

- Add 25.0 g (0.147 mole) of 2-amino-6-methoxy-3-nitropyridine to 250 ml of concentrated hydrochloric acid at room temperature.

- Cool the resulting solution to 15 °C and slowly add 66.7 g (0.294 mole) of stannous chloride dihydrate.
- Heat the reaction mass to 35–40 °C and mix for 5–6 hours with constant stirring.
- Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to 20 °C and stir for one hour.
- The product, 2,3-diamino-6-methoxypyridine dihydrochloride, is collected by filtration.



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Caption: Synthetic workflow for 2,3-Diamino-6-methoxypyridine Dihydrochloride.

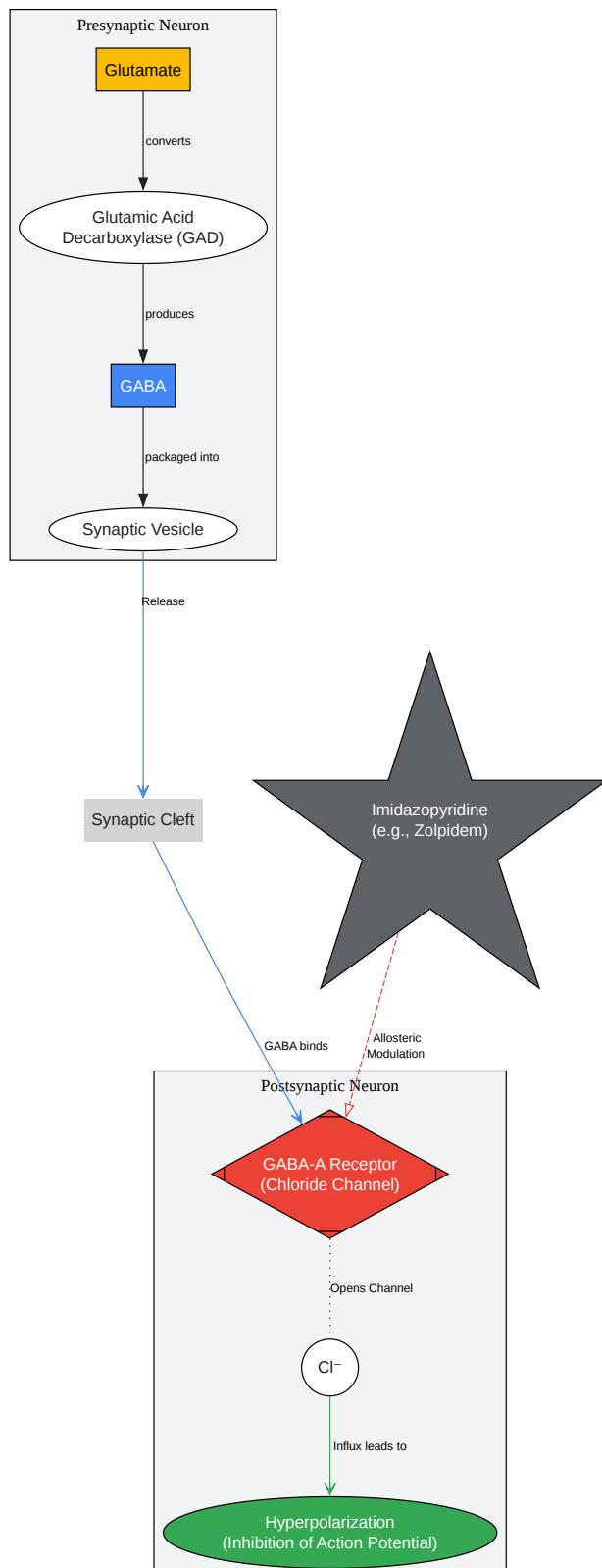
Application in Drug Development: Link to GABAergic Signaling

Derivatives of 2-aminopyridine are crucial building blocks for a class of drugs known as imidazopyridines. A prominent example is Zolpidem, a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. Although the direct precursor to Zolpidem is 2-amino-5-methylpyridine, the synthetic strategies and the core structure's biological relevance are analogous for **2-amino-6-methoxypyridine**. These compounds are of high interest in drug development due to their ability to modulate the γ -aminobutyric acid type A (GABA-A) receptor.

Mechanism of Action: GABA-A Receptor Modulation

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its signaling is crucial for regulating neuronal excitability. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, undergoes a conformational change, opening a chloride ion (Cl^-) channel. The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus producing an inhibitory effect.

Imidazopyridine drugs like Zolpidem act as positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA. This leads to an increased frequency of chloride channel opening, resulting in enhanced neuronal inhibition and producing sedative and hypnotic effects.



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Caption: GABA-A receptor signaling pathway and modulation by imidazopyridines.

Safety and Handling

2-Amino-6-methoxypyridine is classified as harmful and an irritant.

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
- Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. It is noted to be air-sensitive.

This guide serves as a foundational resource for professionals engaged in research and development. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

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Phone: (601) 213-4426
Email: info@benchchem.com